6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the class of imidazopyrimidines. It features a bromine atom at the 6-position of the imidazole ring and a carboxylic acid functional group at the 3-position of the pyrimidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical research.
The synthesis of 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid can be achieved through various chemical reactions involving imidazole and pyrimidine derivatives. It is typically synthesized in laboratory settings for research purposes.
This compound can be classified as:
The synthesis of 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid can be performed through several methods, including:
A common synthetic route involves:
6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, pH adjustments, and sometimes catalysts to enhance reaction rates.
The mechanism by which 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors. For example:
Research studies have indicated that compounds within this class may show promising activity against various cancer cell lines and could potentially serve as lead compounds for drug development.
6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid has several applications in scientific research:
The strategic incorporation of bromine at the C6 position and a carboxylic acid moiety at C3 in the imidazo[1,2-a]pyrimidine scaffold confers distinct physicochemical and pharmacological properties:
Electrophilic Reactivity & Synthetic Versatility: The bromine atom significantly enhances the compound’s susceptibility to cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling efficient C–C bond formation at C6. Simultaneously, the C3-carboxylic acid permits salt formation, amide coupling, and esterification, facilitating diverse derivatization pathways essential for lead optimization [5] [6]. This bifunctional reactivity is exemplified by the synthesis of kinase inhibitors and tubulin-targeting conjugates [2] [5].
Molecular Interactions & Target Engagement: Bromine’s steric and electronic properties promote hydrophobic interactions within enzymatic binding pockets. For instance, molecular docking studies reveal that 6-bromo derivatives form halogen bonds with residues like βGln247 and βLeu248 in tubulin’s colchicine-binding site [2]. Concurrently, the carboxylic acid can participate in hydrogen bonding (e.g., with βLys254) or serve as a coordination site for metal ions in metalloenzyme targets [2].
Physicochemical Profile: The bromo-carboxylic acid substitution enhances crystallinity and stability but may reduce aqueous solubility. Table 1 summarizes key properties:
Table 1: Physicochemical Properties of 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic Acid
Property | Value | Source/Experimental Method |
---|---|---|
CAS No. | 944903-05-3 | [1] [6] [8] |
Molecular Formula | C₇H₄BrN₃O₂ | [1] [6] |
Molecular Weight | 242.03 g/mol | [1] [6] |
SMILES | OC(=O)C1=CN=C2N=CC(Br)=CN12 | [6] [8] |
LogP (Calculated) | 1.19 | [1] |
Hydrogen Bond Acceptors | 4 | [1] |
Hydrogen Bond Donors | 1 | [1] |
Storage Conditions | 2-8°C | [6] [8] |
The development of imidazo[1,2-a]pyrimidine-based therapeutics has evolved over six decades, with the 6-bromo-3-carboxylic acid derivative emerging as a key synthetic intermediate:
Early Innovations (1960s–1990s): The scaffold was first patented in 1967 by Duschinsky et al. for fluorinated derivatives with antiviral activity [2]. Subsequent decades saw non-brominated analogs explored as antifungal (1973), anti-inflammatory (1974), and antibacterial (1976) agents [2]. While brominated variants were documented during this period, their specific functionalization remained limited until advances in cross-coupling chemistry.
Kinase Inhibitor Era (2000s–2010s): The 2000s witnessed focused research on bromo-functionalized imidazopyrimidines as intermediates for kinase-targeted therapies. For example, the synthesis of p38 MAPK inhibitors for rheumatoid arthritis (2003) and tubulin-binding anticancer agents (2015) relied on C6-brominated precursors to introduce aryl/heteroaryl groups via coupling reactions [2] [5]. The carboxylic acid at C3 enabled salt formation (e.g., hydrochloride, CAS 3028193-99-6) to improve solubility in biological assays [4].
Modern Applications (2020–Present): Recent literature highlights this compound’s role in generating covalent inhibitors and proteolysis-targeting chimeras (PROTACs), leveraging the bromine for click chemistry and the carboxylic acid for linker conjugation [5] [6]. Commercial availability from suppliers (e.g., ChemScene, BLD Pharm) underscores its utility as a building block for high-throughput SAR exploration [1] [4] [6].
Table 2 outlines key milestones in the scaffold’s development:Table 2: Historical Evolution of Imidazo[1,2-a]pyrimidine Therapeutics
Decade | Key Advancement | Therapeutic Area |
---|---|---|
1960s | Fluorinated derivatives as antivirals | Antiviral |
1970s | Non-brominated analogs as antifungals/anti-inflammatories | Anti-infective, Inflammation |
1980–1990s | Cytokinin-like derivatives; anxiolytic agents | CNS, Cardiovascular |
2000s | p38 MAPK/Tyrosine kinase inhibitors | Autoimmune disorders, Cancer |
2010s | Tubulin inhibitors via bromo-functionalized intermediates | Anticancer |
2020s | Covalent inhibitors/PROTACs using C6-Br and C3-COOH | Targeted oncology |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0